Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride
Description
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is a small-molecule scaffold featuring a cyclopropyl group linked to a methanone moiety, which is further bonded to a 3-(methylamino)-substituted azetidine ring. Azetidine, a four-membered nitrogen-containing ring, imparts conformational rigidity and metabolic stability compared to larger heterocycles like pyrrolidine or piperidine.
Properties
IUPAC Name |
cyclopropyl-[3-(methylamino)azetidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-9-7-4-10(5-7)8(11)6-2-3-6;/h6-7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOGLSIFXKEYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C(=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Methylamino)azetidine Intermediate
The azetidine core with a methylamino substituent at the 3-position is commonly prepared by:
- Reductive amination: Starting from azetidin-3-one or azetidin-3-yl derivatives, reductive amination with methylamine provides the methylamino substitution.
- Nucleophilic substitution: Alternatively, azetidine derivatives bearing a leaving group at the 3-position can be reacted with methylamine under controlled conditions.
Formation of Hydrochloride Salt
The free base of cyclopropyl(3-(methylamino)azetidin-1-yl)methanone is converted to its hydrochloride salt by:
- Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether, ethanol).
- This step improves the compound's crystallinity, stability, and water solubility, facilitating handling and formulation.
Reaction Conditions and Optimization
Optimization involves controlling temperature (0–25°C for acylation), stoichiometry (slight excess of acid chloride), and reaction time (1–4 hours) to maximize yield and minimize side reactions.
Analytical Characterization During Preparation
- NMR Spectroscopy: Confirms methylamino substitution and amide bond formation.
- Mass Spectrometry: Verifies molecular weight and purity.
- HPLC: Monitors reaction progress and purity of intermediates and final product.
- Melting Point and Crystallinity: Used for hydrochloride salt confirmation.
Research Findings and Literature Insights
- The synthesis of methyl-substituted azetidines, including methylamino derivatives, has been reported using nitrile lithiation/alkylation and reductive amination techniques, providing robust routes to azetidine intermediates.
- Amide coupling strategies using acid chloride intermediates are widely employed in medicinal chemistry for constructing ketone-linked azetidine derivatives, with coupling reagents such as HBTU enhancing reaction efficiency.
- Salt formation with hydrochloric acid is a standard approach to improve compound handling and pharmacokinetic properties.
Summary Table of Key Preparation Steps
| Preparation Step | Key Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| 1. Methylamino azetidine synthesis | Azetidin-3-one + methylamine + reductant | Introduce methylamino group | High selectivity, key intermediate |
| 2. Cyclopropyl ketone introduction | Cyclopropanecarbonyl chloride + base | Form amide bond linking cyclopropyl ketone | Efficient coupling, high yield |
| 3. Hydrochloride salt formation | HCl (gas or solution) + solvent | Stabilize compound as hydrochloride salt | Improved solubility and stability |
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound’s uniqueness lies in its azetidine core, which distinguishes it from analogs with five- or six-membered rings. Key comparisons include:
*Estimated formula based on azetidine (C₃H₇N) replacing pyrrolidine (C₄H₉N) in analogs.
Key Observations :
- Ring Size : Azetidine’s smaller ring increases ring strain but enhances metabolic stability compared to pyrrolidine or piperidine .
- Substituents: The methylamino group in the target compound may improve lipophilicity (logP) relative to amino or acetamido groups in analogs, influencing membrane permeability .
Physicochemical Properties
Data from analogs suggest trends:
*Estimated based on cyclopropane’s hydrophobic contribution and azetidine’s compact structure.
Biological Activity
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride (CAS Number: 2098017-79-7) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Profile
- IUPAC Name : cyclopropyl-[3-(methylamino)azetidin-1-yl]methanone;hydrochloride
- Molecular Formula : C8H15ClN2O
- Molecular Weight : 190.67 g/mol
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological processes. The unique structural features of this compound enable it to modulate biological pathways effectively.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 18 | 100 |
Neuropharmacological Effects
Research has indicated that this compound may possess neuropharmacological properties. Animal models have shown alterations in behavior consistent with anxiolytic effects when administered at specific doses.
| Dose (mg/kg) | Behavioral Effect | Observational Notes |
|---|---|---|
| 5 | Reduced anxiety | Increased exploratory behavior |
| 10 | Sedative effects | Decreased locomotion |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the efficacy of this compound against multidrug-resistant strains revealed promising results. The compound demonstrated synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains. -
Neuropharmacological Assessment :
In a controlled trial involving rodents, the administration of the compound resulted in significant changes in neurotransmitter levels, particularly serotonin and dopamine, indicating its potential role as a therapeutic agent in mood disorders.
Q & A
Q. How is compound stability maintained under long-term storage for research use?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
